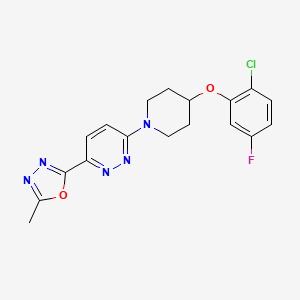

2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

Vue d'ensemble

Description

CAY10566 est un inhibiteur puissant et sélectif de la stéaroyl-CoA désaturase 1 (SCD1), une enzyme qui joue un rôle crucial dans le métabolisme lipidique en convertissant les acides gras saturés à longue chaîne en acides gras monoinsaturés . Ce composé a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans les troubles métaboliques, le cancer et d'autres maladies .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CAY10566 est synthétisé par un processus en plusieurs étapes impliquant la réaction de divers intermédiaires chimiques. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, avec un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de CAY10566 implique une mise à l'échelle du processus de synthèse en laboratoire tout en garantissant la cohérence et la qualité. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et la mise en œuvre de mesures strictes de contrôle de la qualité . Le composé est généralement produit sous forme de solide cristallin et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

CAY10566 subit principalement des réactions d'inhibition où il bloque l'activité de la stéaroyl-CoA désaturase 1 . Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions normales.

Réactifs et conditions courants

L'inhibition de la stéaroyl-CoA désaturase 1 par CAY10566 est obtenue dans des conditions physiologiques, souvent en présence de milieux de culture cellulaire ou de tampons biologiques . Le composé est efficace à des concentrations nanomolaires, ce qui le rend très puissant .

Principaux produits formés

Le résultat principal de l'action inhibitrice de CAY10566 est la réduction des niveaux d'acides gras monoinsaturés, tels que l'acide oléique et l'acide palmitoléique, dans les cellules . Cela conduit à des modifications du métabolisme lipidique et des fonctions cellulaires .

Applications de la recherche scientifique

CAY10566 a un large éventail d'applications de recherche scientifique:

Industrie: Utilisé dans le développement de nouveaux médicaments ciblant les voies du métabolisme lipidique.

Mécanisme d'action

CAY10566 exerce ses effets en inhibant sélectivement la stéaroyl-CoA désaturase 1, une enzyme responsable de la conversion des acides gras saturés à longue chaîne en acides gras monoinsaturés . Cette inhibition conduit à une diminution des niveaux d'acides gras monoinsaturés, ce qui affecte à son tour divers processus cellulaires tels que la biosynthèse des lipides, la fluidité membranaire et la transduction du signal . Les cibles moléculaires de CAY10566 comprennent le site actif de la stéaroyl-CoA désaturase 1, où il se lie et empêche l'enzyme de catalyser sa réaction .

Applications De Recherche Scientifique

CAY10566 has a wide range of scientific research applications:

Mécanisme D'action

CAY10566 exerts its effects by selectively inhibiting stearoyl-CoA desaturase 1, an enzyme responsible for the conversion of saturated long-chain fatty acids to monounsaturated fatty acids . This inhibition leads to a decrease in the levels of monounsaturated fatty acids, which in turn affects various cellular processes such as lipid biosynthesis, membrane fluidity, and signal transduction . The molecular targets of CAY10566 include the active site of stearoyl-CoA desaturase 1, where it binds and prevents the enzyme from catalyzing its reaction .

Comparaison Avec Des Composés Similaires

CAY10566 est unique par sa haute puissance et sa sélectivité pour la stéaroyl-CoA désaturase 1 par rapport à d'autres inhibiteurs. Les composés similaires incluent:

SC-26196: Un autre inhibiteur de la stéaroyl-CoA désaturase 1 avec une puissance inférieure.

MK-8245: Un inhibiteur ayant une activité plus large contre plusieurs enzymes désaturases.

CAY10566 se distingue par sa haute sélectivité et son efficacité à des concentrations nanomolaires, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

2-[6-[4-(2-chloro-5-fluorophenoxy)piperidin-1-yl]pyridazin-3-yl]-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN5O2/c1-11-21-24-18(26-11)15-4-5-17(23-22-15)25-8-6-13(7-9-25)27-16-10-12(20)2-3-14(16)19/h2-5,10,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOFPVXMPTVOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=NN=C(C=C2)N3CCC(CC3)OC4=C(C=CC(=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587445 | |

| Record name | 3-[4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944808-88-2 | |

| Record name | 3-[4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.